Cas no 732228-77-2 (1-benzyl 4-ethyl (2R)-2-aminobutanedioate)

1-Benzyl 4-ethyl (2R)-2-aminobutanedioate is a chiral ester derivative of aspartic acid, featuring a benzyl group at the 1-position and an ethyl ester at the 4-position. The (2R) configuration ensures stereochemical purity, making it valuable in asymmetric synthesis and pharmaceutical applications. Its bifunctional structure allows for selective modifications at either the amino or carboxylate groups, facilitating its use as a versatile intermediate in peptide synthesis and drug development. The benzyl and ethyl ester moieties enhance solubility in organic solvents, improving reactivity in coupling reactions. This compound is particularly useful in producing enantiomerically pure compounds, contributing to high-precision medicinal chemistry and biocatalysis research.
1-benzyl 4-ethyl (2R)-2-aminobutanedioate structure
732228-77-2 structure
Product Name:1-benzyl 4-ethyl (2R)-2-aminobutanedioate
CAS No:732228-77-2
MF:C13H17NO4
MW:251.278383970261
CID:6415989
PubChem ID:165912230
Update Time:2025-06-12

1-benzyl 4-ethyl (2R)-2-aminobutanedioate Chemical and Physical Properties

Names and Identifiers

    • EN300-28278945
    • 1-benzyl 4-ethyl (2R)-2-aminobutanedioate
    • 732228-77-2
    • Inchi: 1S/C13H17NO4/c1-2-17-12(15)8-11(14)13(16)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3/t11-/m1/s1
    • InChI Key: FNKBMLSDWOSQKO-LLVKDONJSA-N
    • SMILES: O(CC1C=CC=CC=1)C([C@@H](CC(=O)OCC)N)=O

Computed Properties

  • Exact Mass: 251.11575802g/mol
  • Monoisotopic Mass: 251.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 78.6Ų

1-benzyl 4-ethyl (2R)-2-aminobutanedioate Pricemore >>

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1-benzyl 4-ethyl (2R)-2-aminobutanedioate Related Literature

Additional information on 1-benzyl 4-ethyl (2R)-2-aminobutanedioate

Comprehensive Overview of 1-benzyl 4-ethyl (2R)-2-aminobutanedioate (CAS No. 732228-77-2)

1-benzyl 4-ethyl (2R)-2-aminobutanedioate (CAS No. 732228-77-2) is a chiral ester derivative of aminobutanedioic acid, widely recognized for its applications in pharmaceutical synthesis and organic chemistry. This compound, characterized by its benzyl and ethyl ester groups, is a key intermediate in the production of enantiomerically pure substances. Its (2R)-configuration makes it particularly valuable in asymmetric synthesis, a growing area of interest for researchers developing novel therapeutics and fine chemicals.

The compound's unique structure, featuring both amino and ester functional groups, allows it to participate in diverse chemical reactions, including nucleophilic substitutions and ester hydrolysis. Recent studies highlight its role in the synthesis of peptide mimetics and small molecule drugs, aligning with the pharmaceutical industry's focus on precision medicine. With the rise of green chemistry trends, researchers are also exploring eco-friendly catalytic methods to optimize the production of 1-benzyl 4-ethyl (2R)-2-aminobutanedioate, reducing waste and energy consumption.

In the context of drug discovery, this compound is often discussed alongside chiral building blocks and stereoselective synthesis. Its CAS No. 732228-77-2 is frequently searched in academic databases and chemical supplier catalogs, reflecting its commercial and scientific relevance. Analytical techniques such as HPLC and NMR are commonly employed to verify its purity and stereochemical integrity, ensuring compliance with stringent regulatory standards for pharmaceutical intermediates.

Beyond pharmaceuticals, 1-benzyl 4-ethyl (2R)-2-aminobutanedioate has potential applications in flavor and fragrance industries due to its ester properties. The growing demand for natural-like compounds in these sectors has spurred interest in structurally similar molecules. Additionally, its stability under controlled conditions makes it a candidate for advanced material science research, particularly in polymer modifications.

From an SEO perspective, this compound attracts queries related to "chiral synthesis techniques", "pharmaceutical intermediates suppliers", and "CAS 732228-77-2 specifications". Addressing these search intents, suppliers often emphasize batch-to-batch consistency and scalability. The compound’s IUPAC name and simplified synonyms are also critical metadata for database indexing, ensuring visibility across chemical research platforms.

Future research directions may explore the enzymatic resolution of 1-benzyl 4-ethyl (2R)-2-aminobutanedioate to enhance yield efficiency, a topic gaining traction in biocatalysis forums. As regulatory frameworks evolve, documentation of its safety profiles and handling protocols remains essential for laboratory and industrial use, aligning with global quality assurance trends.

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